Intramolecular Hydrogen Bond Strength: APO Defines the Baseline for Enaminone Ligand Design
The intramolecular hydrogen bond (IHB) in 4-amino-3-penten-2-one (APO) is significantly weaker than in its 3-methyl analog (3-MeAPO). DFT calculations at the B3LYP/6-311++G** level show that 3-MeAPO exhibits a stronger IHB, with a calculated N···O distance of approximately 2.58 Å compared to 2.64–2.67 Å for APO [1]. This difference is attributed to the steric effect of the α-methyl group, which enhances the planarity of the chelate ring in 3-MeAPO [1].
| Evidence Dimension | Intramolecular hydrogen bond (IHB) strength as indicated by N···O distance |
|---|---|
| Target Compound Data | N···O distance ≈ 2.64–2.67 Å |
| Comparator Or Baseline | 3-Methyl-4-amino-3-penten-2-one (3-MeAPO); N···O distance ≈ 2.58 Å |
| Quantified Difference | 3-MeAPO has a shorter N···O distance by approximately 0.06–0.09 Å, indicating a stronger IHB |
| Conditions | DFT calculations (B3LYP/6-311++G**) in the gas phase |
Why This Matters
This quantitative difference in IHB strength directly impacts the coordination geometry and ligand field strength of the resulting metal complexes, making APO the preferred starting point when a less rigid, more tunable ligand framework is required.
- [1] Vakili, M., et al. (2019). Molecular structure and intramolecular hydrogen bond strength of 3-methyl-4-amino-3-penten-2-one and its NMe and N-Ph substitutions by experimental and theoretical methods. Journal of Molecular Structure, 1184, 233-245. DOI: 10.1016/j.molstruc.2019.02.012 View Source
